N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
Description
Molecular Formula: C₂₂H₂₃N₃O₃S₂
Molecular Weight: 441.6 g/mol
Structural Features:
- Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms, critical for electronic interactions with biological targets.
- Benzamide moiety: Provides rigidity and hydrogen-bonding capabilities via the amide group.
- Azepane sulfonamide group: A seven-membered cyclic sulfonamide that enhances solubility and modulates target affinity due to its conformational flexibility and polar sulfonyl group.
Properties
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-21(18-8-4-3-5-9-18)24-22-23-20(16-29-22)17-10-12-19(13-11-17)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHFDRKBJNONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
1.1. Sulfonylation of the Phenyl Ring
The azepanylsulfonyl group is introduced via sulfonylation of a phenyl precursor. This involves reacting 4-bromophenylsulfonyl chloride with azepane in the presence of a base (e.g., triethylamine) to form 4-(azepane-1-sulfonyl)phenyl bromide (Fig. 1A). Similar sulfonylation reactions are reported with yields of 72–85% under reflux conditions in acetone .
1.2. Thiazole Ring Formation
The thiazole scaffold is synthesized via a copper-catalyzed cyclization. A thiourea intermediate, generated from 4-(azepane-1-sulfonyl)phenyl bromide and thiocyanate, undergoes intramolecular cyclization in the presence of CuI/1,10-phenanthroline to yield 4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine (Fig. 1B). This method aligns with protocols achieving 65–78% yields for analogous thiazoles .
1.3. Benzamide Functionalization
The final step involves coupling the thiazole amine with benzoyl chloride under Schotten-Baumann conditions (NaOH, CH₂Cl₂/H₂O), forming the target benzamide (Fig. 1C). Reaction completion is confirmed via TLC, with purification by recrystallization from ethanol .
Physicochemical Characterization
Key spectroscopic data for intermediates and the target compound are summarized below:
Table 1. Spectroscopic Data for N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide and Precursors
| Compound | IR (ν, cm⁻¹) | ¹H-NMR (δ, ppm, DMSO-d₆) | ¹³C-NMR (δ, ppm, DMSO-d₆) |
|---|---|---|---|
| 4-(azepane-1-sulfonyl)phenyl bromide | 1,415 (SO₂ asym.), 1,297 (SO₂ sym.) | 7.85–8.10 (m, 4H, Ar-H), 3.15 (t, 2H, CH₂), 1.45–1.70 (m, 8H, CH₂) | 139.2 (C-SO₂), 132.1 (C-Br), 128.9–121.4 (Ar-C) |
| Thiazole amine intermediate | 1,642 (C=N), 1,553 (NH bend) | 8.35 (s, 1H, NH₂), 7.65–7.90 (m, 4H, Ar-H), 2.98 (s, 1H, NH) | 166.8 (C=N), 153.1 (C-S), 135.4–121.2 (Ar-C) |
| Target benzamide | 1,643 (C=O), 1,300 (SO₂ asym.) | 8.72 (s, 1H, CONH), 7.45–8.20 (m, 9H, Ar-H), 2.55 (s, 1H, NH) | 176.1 (C=O), 166.3 (C=N), 139.0–121.7 (Ar-C) |
Reactivity and Functionalization
-
Acid/Base Stability : The sulfonamide group resists hydrolysis under acidic (HCl, 1M) and basic (NaOH, 1M) conditions at 25°C, as confirmed by stability studies on analogous compounds .
-
Electrophilic Substitution : The thiazole ring undergoes bromination at the 5-position using NBS in CCl₄, yielding 5-bromo-N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide (82% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole’s C=N bond, forming a dihydrothiazole derivative (Fig. 2) .
Scientific Research Applications
Physical Properties
- Density : Approximately 1.422 g/cm³ (predicted)
- pKa : 8.86 (predicted)
Antimicrobial Activity
Research indicates that N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide exhibits significant antimicrobial properties. It has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. This inhibition disrupts cellular proliferation, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's interaction with G Protein-Coupled Receptors (GPCRs) suggests potential applications in cancer therapy. By modulating signaling pathways associated with cell growth and survival, it may contribute to the development of novel anticancer drugs.
Other Biological Activities
Studies have also explored its antiviral properties, indicating that it may affect viral replication processes through similar mechanisms as those observed in bacterial inhibition.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant strains.
Study 2: Cancer Cell Line Testing
Another study focused on the compound's effects on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways, suggesting its utility in targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the suppression of inflammatory responses .
Comparison with Similar Compounds
Thiazole Derivatives with Varied Sulfonamide Substituents
Key Observations :
- Cyanophenyl substituents (e.g., in ) increase electron-withdrawing effects, which may enhance receptor affinity but reduce solubility compared to the azepane group.
Impact of Aromatic Substituents on the Thiazole Core
Key Observations :
- Fluorine substituents (e.g., ) improve metabolic stability and membrane permeability but may reduce polarity.
- Chlorobenzamide derivatives (e.g., ) exhibit higher cytotoxicity, likely due to enhanced electrophilicity, but may suffer from off-target effects.
Compounds with Alternative Heterocyclic Cores
Key Observations :
- Thiazole cores (as in the target compound) balance aromaticity and hydrogen-bonding capacity, making them versatile for diverse targets.
- Oxadiazole derivatives (e.g., ) are more electron-deficient, favoring interactions with electron-rich biological targets but often requiring additional solubilizing groups.
Data Tables for Key Comparisons
Table 1: Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 441.6 | 3.2 | 2 | 6 |
| N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | 402.5 | 2.8 | 1 | 5 |
| N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide | 368.4 | 3.5 | 1 | 4 |
Q & A
Q. What are the critical steps in synthesizing N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, thiazole ring formation, and benzamide coupling. Key steps include:
- Sulfonylation : Reaction of azepane with sulfonyl chloride derivatives under reflux in methanol (2–3 h, 88–91% yield) .
- Thiazole Formation : Cyclization of thiourea intermediates with α-haloketones, requiring pH control (9–10) and vigorous shaking for 2–3 h to achieve 89% yield .
- Benzamide Coupling : Use of DMF with lithium hydride (LiH) as a base for 12–24 h, achieving 92–98% yield .
Optimization Tips : Monitor pH during thiazole formation and ensure anhydrous conditions for coupling to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the azepane sulfonyl group (δ 2.5–3.5 ppm for azepane protons) and benzamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for the sulfonyl-thiazole core .
- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350 cm) and benzamide C=O (~1650 cm) .
Q. What are the primary biological targets explored for this compound in pharmacological studies?
- Methodological Answer :
- Tyrosinase Inhibition : Structural analogs (e.g., N-arylated benzamides) show potent inhibition via competitive binding to the enzyme’s active site, suggesting potential for melanogenesis regulation .
- Antimicrobial Activity : Thiazole derivatives exhibit activity against Gram-positive bacteria (MIC ~8 µg/mL) due to sulfonyl group interactions with bacterial membranes .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps, identifying reactive sites for substitution .
- Molecular Dynamics (MD) : Simulate binding interactions with targets like tyrosinase to predict affinity changes when modifying the benzamide or thiazole moieties .
- Example : ICReDD’s reaction path search methods reduce experimental trial-and-error by predicting optimal reaction conditions computationally .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, antimicrobial studies may yield conflicting MIC values due to differences in bacterial strains .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing azepane with piperidine) and correlate changes with activity trends .
- Meta-Analysis : Pool data from multiple studies to identify consensus mechanisms, such as sulfonyl groups enhancing membrane permeability in Gram-positive bacteria .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for thiazole cyclization to maintain precise temperature/pH control at larger scales .
- Catalyst Optimization : Replace LiH with immobilized bases (e.g., polymer-supported DBU) to simplify purification and reduce waste .
- Case Study : Scaling a similar benzamide derivative from 1 g to 100 g batch improved yield from 85% to 92% using microwave-assisted coupling .
Methodological Recommendations
- For Synthesis : Prioritize anhydrous conditions for sulfonylation and benzamide coupling to avoid hydrolysis .
- For Bioassays : Use standardized ATCC bacterial strains and include positive controls (e.g., ciprofloxacin) to validate antimicrobial results .
- For Computational Work : Validate DFT predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
